1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-HYDROXY-4-OXO-N-(2-PYRAZINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-4-OXO-N-(2-PYRAZINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves the reaction of ethyl ester derivatives with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF) . The reaction proceeds smoothly, yielding the desired product in good quantities. purification can be challenging due to the formation of colored complexes with heavy metal cations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring efficient purification, and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-4-OXO-N-(2-PYRAZINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazinyl and quinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrazinyl derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6-HYDROXY-4-OXO-N-(2-PYRAZINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-HYDROXY-4-OXO-N-(2-PYRAZINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to disease progression .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Known for its diuretic activity.
Quinolinyl-pyrazoles: These compounds have shown significant pharmacological activities and are structurally related to the compound .
Uniqueness
6-HYDROXY-4-OXO-N-(2-PYRAZINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE stands out due to its unique combination of a quinoline and pyrazinyl moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
84088-86-8 |
---|---|
Molecular Formula |
C16H12N4O3 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-pyrazin-2-yl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C16H12N4O3/c21-14-10-3-1-2-9-4-7-20(13(9)10)16(23)12(14)15(22)19-11-8-17-5-6-18-11/h1-3,5-6,8,21H,4,7H2,(H,18,19,22) |
InChI Key |
ZFWHAMXMNVEUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=NC=CN=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.